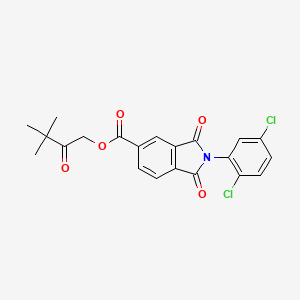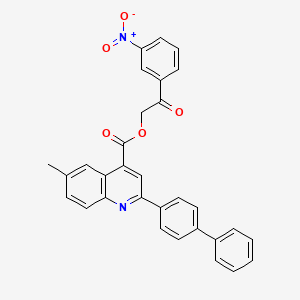
2-(3-Nitrophenyl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-NITROPHENYL)-2-OXOETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound that features a quinoline core substituted with a nitrophenyl group, a biphenyl moiety, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE typically involves multi-step organic reactions One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesisThe final esterification step involves the reaction of the carboxylic acid with an appropriate alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as the development of efficient purification methods such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3-NITROPHENYL)-2-OXOETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitrophenyl group.
Coupling Reactions: The biphenyl moiety can be further functionalized through cross-coupling reactions such as Suzuki or Heck reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K₂CO₃)
Major Products
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Substituted nitrophenyl derivatives
Coupling: Functionalized biphenyl derivatives
科学的研究の応用
2-(3-NITROPHENYL)-2-OXOETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs) .
作用機序
The mechanism of action of 2-(3-NITROPHENYL)-2-OXOETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can intercalate with DNA or interact with proteins .
類似化合物との比較
Similar Compounds
2-(3-NITROPHENYL)ACETIC ACID: Shares the nitrophenyl group but lacks the quinoline and biphenyl moieties.
2-([1,1’-BIPHENYL]-4-YL)-2-METHYL-6-(4-NITROPHENYL)-4-PHENYL-1,3-DIAZABICYCLO[3.1.0]HEX-3-ENE: Contains similar biphenyl and nitrophenyl groups but has a different core structure.
Uniqueness
2-(3-NITROPHENYL)-2-OXOETHYL 2-{[1,1’-BIPHENYL]-4-YL}-6-METHYLQUINOLINE-4-CARBOXYLATE is unique due to its combination of a quinoline core with nitrophenyl and biphenyl substituents, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C31H22N2O5 |
|---|---|
分子量 |
502.5 g/mol |
IUPAC名 |
[2-(3-nitrophenyl)-2-oxoethyl] 6-methyl-2-(4-phenylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C31H22N2O5/c1-20-10-15-28-26(16-20)27(31(35)38-19-30(34)24-8-5-9-25(17-24)33(36)37)18-29(32-28)23-13-11-22(12-14-23)21-6-3-2-4-7-21/h2-18H,19H2,1H3 |
InChIキー |
CJVPNZNGRINJBX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


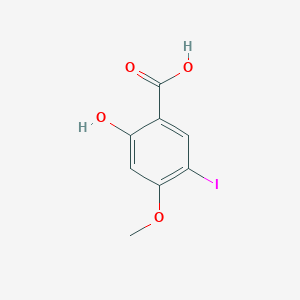
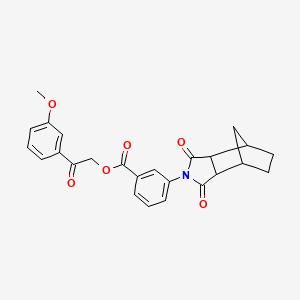
![2-{[(3-Amino-4-methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12463128.png)

![N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12463142.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B12463154.png)
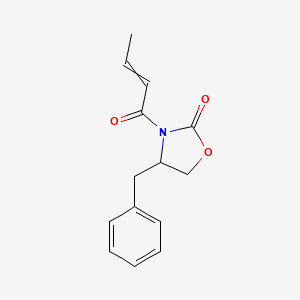
![N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B12463165.png)
![1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463170.png)
![3-(Chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12463179.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463184.png)
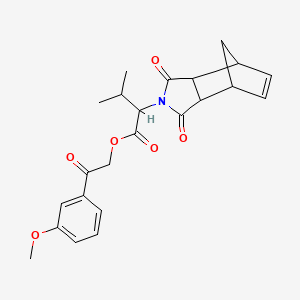
![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463189.png)
